(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-4-13-22-18-16(24-5-2)7-6-8-17(18)25-20(22)21-19(23)15-11-9-14(3)10-12-15/h4,6-12H,1,5,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRRXSASZXUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide typically involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dichloromethane, and triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and fungal infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.
Pathways Involved: It interferes with pathways related to cell cycle regulation, apoptosis, and oxidative stress, leading to the inhibition of cell proliferation and induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide” is highlighted through comparisons with analogous benzothiazole and thiadiazole derivatives. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Yields for similar compounds range from 70–82% . In contrast, thiadiazole derivatives (e.g., 8a ) require active methylene compounds (e.g., acetylacetone) and ammonium acetate in glacial acetic acid, achieving high yields (80%) due to stabilized intermediates.
Substituent Effects :
- Electron-Donating Groups : The 4-ethoxy group in the target compound enhances resonance stabilization compared to electron-withdrawing groups (e.g., acetyl in 8a), which may reduce reactivity in electrophilic substitutions .
- Stereochemistry : The Z-configuration in the target compound likely imposes steric hindrance absent in E-isomers or planar thiadiazoles (e.g., compound 6), affecting binding to biological targets .
Physicochemical Properties :
- Melting Points : Thiadiazole derivatives (e.g., 8a, mp 290°C) exhibit higher melting points than benzothiazoles (e.g., target compound), attributed to increased molecular symmetry and intermolecular hydrogen bonding .
- Spectroscopic Signatures : IR spectra for compounds with dual carbonyl groups (e.g., 4g ) show distinct peaks at 1638–1690 cm⁻¹, while the target compound’s single benzamide carbonyl would likely absorb near 1600–1650 cm⁻¹ .
Biological Relevance: Thiadiazoles (e.g., 8a ) are reported as kinase inhibitors due to their planar structure and ability to mimic ATP’s adenine moiety. The target compound’s allyl group may confer additional flexibility for hydrophobic interactions in enzyme pockets . Dimethylamino acryloyl derivatives (e.g., 4g ) exhibit enhanced solubility in polar solvents compared to the ethoxy-containing target compound, suggesting divergent pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
